molecular formula C14H15N3O3 B11739892 2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1

2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1

Katalognummer: B11739892
Molekulargewicht: 273.29 g/mol
InChI-Schlüssel: OADIVLOHTMMQBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 is a complex organic compound with the molecular formula C14H15N3O3. It is known for its unique structure, which includes a quinoxaline core and a dimethylamino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 typically involves multiple steps. One common method includes the reaction of quinoxaline derivatives with dimethylamino compounds under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Acetyl-3-[2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate)
  • Ethyl 2-acetyl-3-(dimethylamino)acrylate

Uniqueness

2-Acetyl-3-[2-(dimethylamino)ethenyl]-1-oxo-1,4-dihydro-1 is unique due to its specific structural features, such as the quinoxaline core and the presence of both acetyl and dimethylamino groups.

Eigenschaften

Molekularformel

C14H15N3O3

Molekulargewicht

273.29 g/mol

IUPAC-Name

1-[3-[2-(dimethylamino)ethenyl]-4-oxido-1-oxoquinoxalin-1-ium-2-yl]ethanone

InChI

InChI=1S/C14H15N3O3/c1-10(18)14-13(8-9-15(2)3)16(19)11-6-4-5-7-12(11)17(14)20/h4-9H,1-3H3

InChI-Schlüssel

OADIVLOHTMMQBM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C=CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.